

Spectroscopic comparison of Ethyl trifluoroacetyldibromoacetate and its precursors

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Compound of Interest

Compound Name: Ethyl trifluoroacetyldibromoacetate

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A Spectroscopic Guide to Ethyl Trifluoroacetyldibromoacetate and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

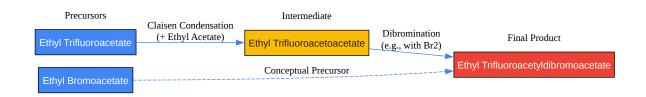
This guide provides a detailed spectroscopic comparison of the hypothetical compound **ethyl trifluoroacetyldibromoacetate** and its precursors, ethyl trifluoroacetate and ethyl bromoacetate. Due to the limited availability of experimental data for **ethyl trifluoroacetyldibromoacetate** in the public domain, this guide presents a combination of experimental data for the precursors and predicted spectroscopic data for the final compound based on established chemical principles and analogous structures.

Overview and Synthesis Pathway

Ethyl trifluoroacetyldibromoacetate is a halogenated β -keto ester that can be conceptually synthesized from ethyl trifluoroacetate and ethyl bromoacetate. A plausible synthetic route involves a Claisen condensation of ethyl trifluoroacetate with ethyl acetate to form ethyl trifluoroacetoacetate, followed by a subsequent dibromination at the α -position.

The following diagram illustrates the logical synthesis pathway from the precursors to the final product.





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Caption: Plausible synthesis pathway for ethyl trifluoroacetyldibromoacetate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethyl trifluoroacetate, ethyl bromoacetate, and the predicted data for **ethyl trifluoroacetyldibromoacetate**.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

Compound	-CH₃ (t)	-CH₂- (q)	α-CH/CH₂	Reference Solvent
Ethyl Trifluoroacetate	~1.39	~4.42	-	CDCl3[1][2]
Ethyl Bromoacetate	~1.30	~4.24	~3.84 (s)	CDCl3[3][4]
Ethyl Trifluoroacetyldib romoacetate (Predicted)	~1.35	~4.35	-	CDCl₃

Note: The absence of a proton at the α -position in ethyl trifluoroacetate and the predicted **ethyl trifluoroacetyldibromoacetate** results in no signal in that region.

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)



Compoun d	-СН₃	-CH ₂ -	C=O	α-С	CF₃	Referenc e Solvent
Ethyl Trifluoroac etate	~13.8	~65.0	~157.8 (q)	-	~115.5 (q)	CDCl₃[2]
Ethyl Bromoacet ate	~14.0	~62.3	~166.8	~25.8	-	CDCl₃
Ethyl Trifluoroac etyldibrom oacetate (Predicted)	~14.2	~64.5	~162.0 (q)	~40.0	~114.0 (q)	CDCl₃

Note: The carbonyl and CF₃ signals in trifluoroacetyl compounds appear as quartets due to coupling with the fluorine atoms.

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-F Stretch	C-Br Stretch
Ethyl Trifluoroacetate	~1780	~1280, ~1150	~1300-1100	-[5]
Ethyl Bromoacetate	~1735	~1280, ~1150	-	~650[6]
Ethyl Trifluoroacetyldib romoacetate (Predicted)	~1760, ~1740	~1270, ~1140	~1300-1100	~630

Note: The presence of two carbonyl groups in the predicted structure may lead to two distinct C=O stretching frequencies.

Table 4: Mass Spectrometry Data (m/z)



Compound	Molecular Ion (M+)	Key Fragments
Ethyl Trifluoroacetate	142.02	114 ([M-C ₂ H ₄] ⁺), 97 ([M-OC ₂ H ₅] ⁺), 69 ([CF ₃] ⁺)[7][8]
Ethyl Bromoacetate	166/168 (bromine isotopes)	121/123 ([M-OC ₂ H ₅] ⁺), 88 ([M-Br] ⁺), 43 ([C ₂ H ₃ O] ⁺)[9][10]
Ethyl Trifluoroacetyldibromoacetate (Predicted)	328/330/332 (two bromine isotopes)	283/285/287 ([M-OC ₂ H ₅] ⁺), 249/251 ([M-Br] ⁺), 69 ([CF ₃] ⁺)

Experimental ProtocolsSynthesis of Precursors

- Ethyl Trifluoroacetate: This compound is commercially available. A common laboratory synthesis involves the esterification of trifluoroacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[11][12] The reaction mixture is typically refluxed, and the product is purified by distillation.
- Ethyl Bromoacetate: This precursor is also commercially available. It can be synthesized by
 the esterification of bromoacetic acid with ethanol, often catalyzed by an acid. Another
 method is the reaction of ethyl acetate with bromine in the presence of a catalyst like red
 phosphorus (Hell-Volhard-Zelinsky reaction).

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the compounds discussed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
 - Transfer the solution to a standard 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).



- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Infrared (IR) Spectroscopy:
 - For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr)
 to form a thin film.
 - Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid directly on the ATR crystal.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Identify characteristic absorption bands corresponding to functional groups.
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
 - Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Analyze the resulting ions based on their mass-to-charge ratio (m/z).
 - Interpret the mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Discussion of Spectroscopic Features

• ¹H NMR: The key differentiating feature in the ¹H NMR spectra is the signal for the α-protons. Ethyl bromoacetate shows a singlet around 3.84 ppm for the -CH₂Br group.[3][4] This signal is absent in the spectra of ethyl trifluoroacetate and the predicted spectrum of **ethyl trifluoroacetyldibromoacetate** due to the lack of protons at the α-position. The electron-withdrawing trifluoroacetyl group is expected to deshield the adjacent ethyl group protons more significantly than the bromoacetyl group.

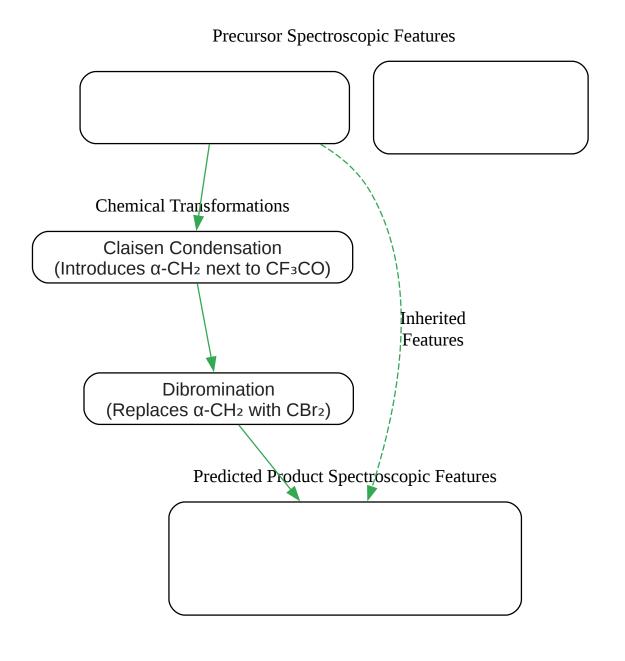


- ¹³C NMR: The ¹³C NMR spectra provide more detailed structural information. The presence of the trifluoromethyl group in ethyl trifluoroacetate and the predicted product results in characteristic quartet signals for the CF₃ carbon and the adjacent carbonyl carbon due to C-F coupling. The chemical shift of the α-carbon is a key indicator of substitution.
- IR Spectroscopy: The position of the carbonyl (C=O) stretching band is sensitive to the electronic environment. The highly electron-withdrawing trifluoromethyl group in ethyl trifluoroacetate causes the C=O stretch to appear at a higher wavenumber (~1780 cm⁻¹) compared to ethyl bromoacetate (~1735 cm⁻¹)[5][6]. The predicted spectrum for ethyl trifluoroacetyldibromoacetate is expected to show two C=O stretches due to the ketone and ester carbonyls.
- Mass Spectrometry: The mass spectra are characterized by the molecular ion peaks and distinct fragmentation patterns. The presence of bromine in ethyl bromoacetate and the predicted dibrominated product is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The trifluoromethyl group in ethyl trifluoroacetate and the predicted product would lead to a prominent fragment at m/z 69, corresponding to the [CF₃]⁺ ion.[7][8]

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical flow of how the spectroscopic features of the precursors inform the predicted data for the final product.





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Caption: Logical flow from precursor spectra to predicted product spectra.

This guide provides a foundational understanding of the spectroscopic characteristics of **ethyl trifluoroacetyldibromoacetate** and its precursors. While the data for the final product is predictive, it is based on sound spectroscopic principles and provides a valuable reference for researchers in the field. Further experimental work is necessary to validate these predictions.



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